3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid
Beschreibung
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a piperidinyl group, and a benzoic acid moiety
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
3-methoxy-5-(1-methylpiperidin-4-yl)benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-15-5-3-10(4-6-15)11-7-12(14(16)17)9-13(8-11)18-2/h7-10H,3-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
KNHVGNDMVMUYHE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=CC(=CC(=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methoxybenzoic acid with 1-methylpiperidine under specific conditions to introduce the piperidinyl group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The methoxy and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-(1-methylpiperidin-4-yl)benzoic acid: Similar structure but with different positioning of the methoxy group.
3-(1-Methylpiperidin-4-yl)benzoic acid: Lacks the methoxy group, which may affect its chemical and biological properties.
3-Methoxybenzoic acid: Lacks the piperidinyl group, resulting in different reactivity and applications.
Uniqueness
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid is unique due to the presence of both the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and interactions, making it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
